![molecular formula C18H18N2O2S B2700451 (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide CAS No. 1448140-62-2](/img/structure/B2700451.png)
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide
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Description
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as L-732,138, and it is a selective and potent inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a critical role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various physiological processes.
Scientific Research Applications
Polymer Science and Drug Delivery
Polymer microspheres for drug delivery have been developed using acrylamide derivatives. The preparation and characterization of poly (hydroxy ethyl methyl acrylate-co-acrylic acid) microspheres, which utilize acrylamide crosslinkers, demonstrate their application in controlled drug release. These microspheres show potential for targeted and sustained drug delivery, owing to their ability to encapsulate drugs and release them in a controlled manner at specific sites within the body (Swamy et al., 2013).
Material Science
In material science, the functionalization of polyacrylamide substrates with N-hydroxysuccinimide showcases the utility of acrylamide derivatives in creating surfaces that can be precisely controlled for cellular mechanobiology research. This process allows for the patterning of proteins on polyacrylamide gels, enabling the study of cellular responses to different mechanical and chemical environments (Poellmann & Wagoner Johnson, 2013).
Corrosion Inhibition
Acrylamide derivatives have also been explored as corrosion inhibitors for metals in acidic environments. The synthesis and characterization of new acrylamide derivatives have shown promising results in preventing copper corrosion in nitric acid solutions, indicating their potential application in protecting industrial machinery and infrastructure (Abu-Rayyan et al., 2022).
Gold Recovery
Furthermore, acrylamide-based hydrogels have been utilized for the recovery of gold from acidic environments. These hydrogels demonstrate the ability to absorb gold ions effectively, offering a novel and efficient method for gold extraction and recovery processes in mining and recycling applications (Sahiner et al., 2013).
properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-20-11-15(14-4-2-3-5-16(14)20)17(21)10-19-18(22)7-6-13-8-9-23-12-13/h2-9,11-12,17,21H,10H2,1H3,(H,19,22)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLMBOZCKMQQHB-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C=CC3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)/C=C/C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide |
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